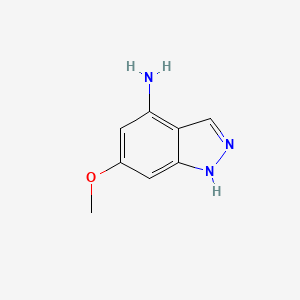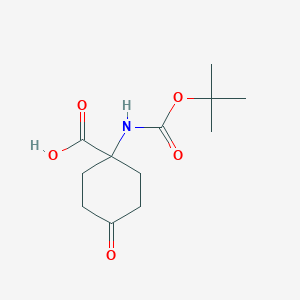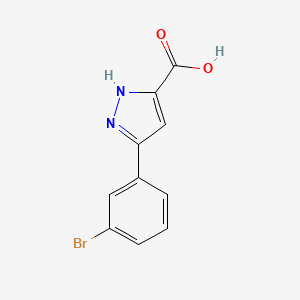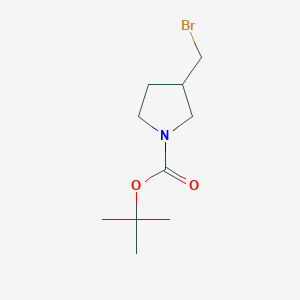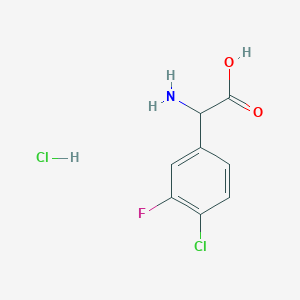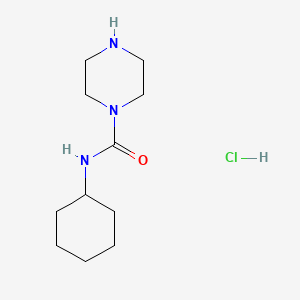
Inhibiteur de l'ALK 1
Vue d'ensemble
Description
L'inhibiteur de l'ALK 1 est un composé utilisé pour inhiber l'activité de la kinase du lymphome anaplasique, une tyrosine kinase réceptrice qui joue un rôle crucial dans le développement et la progression de certains cancers, en particulier le cancer du poumon non à petites cellules.
Applications De Recherche Scientifique
ALK inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of tyrosine kinase inhibition and to develop new synthetic methodologies.
Biology: Employed in cell culture studies to investigate the role of anaplastic lymphoma kinase in cell signaling and cancer progression.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety as a therapeutic agent for treating cancers with anaplastic lymphoma kinase rearrangements.
Industry: Applied in the development of new pharmaceuticals and in the optimization of drug production processes
Mécanisme D'action
Target of Action
Anaplastic Lymphoma Kinase (ALK) Inhibitor 1 primarily targets the Anaplastic Lymphoma Kinase, a receptor tyrosine kinase . This kinase is part of the insulin receptor superfamily and is primarily expressed in the nervous system . It plays a crucial role in cellular proliferation, survival, and differentiation .
Mode of Action
ALK Inhibitor 1, like other tyrosine kinase inhibitors, works by inhibiting proteins involved in the abnormal growth of tumor cells . It functions by binding to the ATP pocket of the abnormal ALK protein, blocking its access to energy and deactivating it . This interaction with its targets leads to the inhibition of the ALK and subsequent downstream activation of STAT3 and AKT, resulting in reduced tumor cell viability .
Biochemical Pathways
The primary biochemical pathway affected by ALK Inhibitor 1 is the ALK signaling pathway . Upon binding of endogenous ALKAL1 and ALKAL2 ligands to the extracellular domains of ALK, dimerization and autophosphorylation of the intracellular kinase domains lead to the activation of downstream signaling pathways . These pathways are critical for cellular proliferation, survival, and differentiation . The inhibition of ALK by ALK Inhibitor 1 prevents this phosphorylation and subsequent downstream activation .
Pharmacokinetics
For instance, some inhibitors have shown low solubility, high metabolic clearance, and poor permeability . These factors can impact the bioavailability of the drug and its effectiveness in reaching and interacting with its target.
Result of Action
The molecular and cellular effects of the action of ALK Inhibitor 1 include a significant reduction in tumor cell viability . By inhibiting the ALK, the drug prevents the activation of downstream signaling pathways that are critical for tumor cell proliferation and survival . This leads to a decrease in the growth of tumor cells .
Action Environment
The action, efficacy, and stability of ALK Inhibitor 1 can be influenced by various environmental factors. For instance, the genetic makeup of the tumor cells, including the presence of specific ALK rearrangements, can affect the drug’s effectiveness . Additionally, the drug’s efficacy can vary between global and Asian patients with advanced ALK-positive non-small-cell lung cancer . Therefore, patient-specific factors and the tumor microenvironment can significantly influence the action of ALK Inhibitor 1.
Analyse Biochimique
Biochemical Properties
ALK Inhibitor 1 functions by binding to the ATP-binding pocket of the ALK protein, thereby blocking its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, which are crucial for cell proliferation and survival. ALK Inhibitor 1 interacts with several biomolecules, including the ALK protein itself, and other proteins involved in the signaling cascade, such as phosphoinositide 3-kinase (PI3K) and signal transducer and activator of transcription 3 (STAT3). These interactions are primarily inhibitory, leading to a reduction in the activity of these signaling pathways .
Cellular Effects
ALK Inhibitor 1 has profound effects on various cell types, particularly cancer cells that harbor ALK mutations or rearrangements. In these cells, the compound inhibits cell proliferation, induces apoptosis, and reduces cell migration and invasion. The inhibition of ALK by ALK Inhibitor 1 disrupts several key cellular processes, including cell signaling pathways like the PI3K/AKT and MAPK pathways, gene expression, and cellular metabolism. This leads to a decrease in the expression of genes involved in cell cycle progression and survival .
Molecular Mechanism
The molecular mechanism of ALK Inhibitor 1 involves its binding to the ATP-binding pocket of the ALK protein, which prevents the kinase from phosphorylating its substrates. This inhibition blocks the activation of downstream signaling pathways that are essential for tumor cell survival and proliferation. Additionally, ALK Inhibitor 1 can induce conformational changes in the ALK protein, further reducing its activity. The compound also affects gene expression by inhibiting the transcription of genes regulated by ALK signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ALK Inhibitor 1 have been observed to change over time. Initially, the compound effectively inhibits ALK activity and reduces tumor cell viability. Over extended periods, some cells may develop resistance to the inhibitor, leading to a resurgence in cell proliferation. The stability of ALK Inhibitor 1 is generally high, but it can degrade under certain conditions, which may affect its long-term efficacy. Long-term studies have shown that continuous exposure to ALK Inhibitor 1 can lead to adaptive changes in cellular function, including alterations in signaling pathways and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of ALK Inhibitor 1 vary with different dosages. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, ALK Inhibitor 1 can induce toxic effects, including weight loss, liver toxicity, and hematological abnormalities. The therapeutic window for ALK Inhibitor 1 is therefore narrow, and careful dose optimization is required to maximize efficacy while minimizing adverse effects .
Metabolic Pathways
ALK Inhibitor 1 is involved in several metabolic pathways, primarily those related to its metabolism and clearance from the body. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites. These metabolites are then excreted through the urine and feces. ALK Inhibitor 1 can also affect metabolic flux by inhibiting key enzymes involved in cellular metabolism, leading to changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of ALK Inhibitor 1 within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, ALK Inhibitor 1 can bind to intracellular proteins, which facilitate its distribution to different cellular compartments. The compound can also accumulate in certain tissues, such as the liver and kidneys, where it is metabolized and excreted .
Subcellular Localization
ALK Inhibitor 1 is primarily localized in the cytoplasm, where it exerts its inhibitory effects on the ALK protein. The compound can also be found in other subcellular compartments, such as the nucleus and mitochondria, where it may affect additional cellular processes. The subcellular localization of ALK Inhibitor 1 is influenced by various factors, including its chemical properties and interactions with intracellular proteins. Post-translational modifications, such as phosphorylation, can also affect the targeting and activity of ALK Inhibitor 1 within cells .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'inhibiteur de l'ALK 1 implique généralement plusieurs étapes, notamment la formation d'intermédiaires clés et les réactions de couplage finales. Une voie de synthèse courante implique l'utilisation de la 2,4,5-trichloropyrimidine et de la 2-(diméthylphospho)aniline, qui subissent une réaction de substitution sous l'action d'un agent de liaison d'acide pour former un intermédiaire. Cet intermédiaire est ensuite traité par diverses réactions chimiques pour obtenir le produit final .
Méthodes de production industrielle
La production industrielle de l'this compound implique la mise à l'échelle des méthodes de synthèse en laboratoire pour produire le composé en grande quantité. Cela nécessite souvent l'optimisation des conditions de réaction, des processus de purification et des mesures de contrôle qualité pour garantir la constance et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
L'inhibiteur de l'ALK 1 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des nucléophiles ou des électrophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant l'this compound comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme l'azoture de sodium. Les conditions de réaction impliquent souvent des températures, des pressions et des solvants spécifiques pour optimiser le rendement et la sélectivité des produits désirés .
Principaux produits
Les principaux produits formés à partir des réactions de l'this compound dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire divers analogues substitués .
Applications de la recherche scientifique
L'this compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier les mécanismes de l'inhibition des tyrosine kinases et pour développer de nouvelles méthodologies de synthèse.
Biologie : Employé dans des études de culture cellulaire pour étudier le rôle de la kinase du lymphome anaplasique dans la signalisation cellulaire et la progression du cancer.
Médecine : Utilisé dans des études précliniques et cliniques pour évaluer son efficacité et sa sécurité en tant qu'agent thérapeutique pour traiter les cancers présentant des réarrangements de la kinase du lymphome anaplasique.
Industrie : Appliqué dans le développement de nouveaux produits pharmaceutiques et dans l'optimisation des processus de production de médicaments
Mécanisme d'action
L'this compound exerce ses effets en se liant à la poche de liaison à l'ATP de la protéine kinase du lymphome anaplasique, empêchant ainsi sa phosphorylation et son activation ultérieure. Cette inhibition perturbe les voies de signalisation en aval, telles que les voies STAT3 et AKT, qui sont essentielles à la viabilité et à la prolifération des cellules tumorales .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires à l'inhibiteur de l'ALK 1 comprennent :
Crizotinib : Un inhibiteur de l'ALK de première génération qui cible également ROS1 et MET.
Céritib : Un inhibiteur de l'ALK de deuxième génération avec une meilleure pénétration cérébrale et une meilleure efficacité.
Alectinib : Un autre inhibiteur de l'ALK de deuxième génération connu pour sa grande spécificité et sa pénétration cérébrale.
Brigatinib : Un inhibiteur de l'ALK de deuxième génération qui inhibe également les formes mutées du récepteur du facteur de croissance épidermique.
Lorlatinib : Un inhibiteur de l'ALK de troisième génération avec une efficacité supérieure contre les métastases cérébrales .
Unicité
L'this compound est unique par son affinité de liaison spécifique et sa sélectivité pour la protéine kinase du lymphome anaplasique, ce qui en fait un inhibiteur puissant avec un mécanisme d'action distinct par rapport aux autres composés similaires. Sa capacité à surmonter les mutations de résistance et son efficacité dans le traitement des métastases du système nerveux central mettent en évidence son caractère unique .
Propriétés
IUPAC Name |
2-[[5-bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28BrN7O3S/c1-25-35(32,33)21-7-5-4-6-19(21)27-22-17(24)15-26-23(29-22)28-18-9-8-16(14-20(18)34-3)31-12-10-30(2)11-13-31/h4-9,14-15,25H,10-13H2,1-3H3,(H2,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSDLONCFCQDGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Br)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28BrN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647725 | |
| Record name | 2-({5-Bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
761436-81-1 | |
| Record name | 2-({5-Bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What prompted the optimization of ALK Inhibitor 1 analogs?
A: Researchers sought to improve the metabolic stability of ALK Inhibitor 1 analogs. This optimization process aimed to enhance pharmacokinetic parameters and in vitro activity against clinically observed resistance mutations in Anaplastic Lymphoma Kinase (ALK). []
Q2: Did the optimization of ALK Inhibitor 1 lead to any unexpected discoveries?
A: Yes, the optimization process unexpectedly led to the discovery of compounds with dual activity against both ALK and Focal Adhesion Kinase (FAK). This finding was significant because FAK activation, often through amplification or overexpression, is a hallmark of many invasive solid tumors and metastasis. []
Q3: Can you provide an example of a successful outcome from this optimization process?
A: The optimization efforts based on ALK Inhibitor 1 resulted in the discovery of compound 27b. This compound exhibits dual FAK/ALK inhibitory activity and progressed to clinical stages. Research on 27b encompassed structure-activity relationship (SAR) studies, in vitro and in vivo pharmacology, and pharmacokinetics. []
Q4: Were any other structural scaffolds investigated for TSSK2 inhibition besides the pyrrolopyrimidine core of ALK Inhibitor 1?
A: Yes, in addition to the pyrrolopyrimidine scaffold of ALK Inhibitor 1, researchers also explored pyrimidine-based structures for their inhibitory activity against Testis-Specific Serine/Threonine Kinase 2 (TSSK2). This exploration led to the identification of compound 19, a novel pyrimidine-based TSSK2 inhibitor with an IC50 of 66 nM. Importantly, compound 19 lacks the structural features associated with potential metabolic activation, making it a promising lead for further development. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1292657.png)
